molecular formula C12H10ClN B196108 4'-Chloro-[1,1'-biphenyl]-2-amine CAS No. 1204-44-0

4'-Chloro-[1,1'-biphenyl]-2-amine

Cat. No. B196108
M. Wt: 203.67 g/mol
InChI Key: JPBWZIPCMDZOPM-UHFFFAOYSA-N
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Patent
US06894061B2

Procedure details

The title compound was prepared from 2-iodoaniline (5.0 g, 22.83 mmol), 4-chlorophenylboronic acid (3.57 g, 22.8 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium (II) complex with dichloromethane (0.373 g, 0.46 mmol), and a 5.0 M sodium hydroxide solution (9.1 mL, 45.65 mmol) according to the procedure and in the same manner as described in Example 60, step a. The crude product was purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate-hexane (1:12) to yield 4′-chloro-1,1′-biphenyl-2-amine (3.67 g, 18.0 mmol, 79%) as an orange oil;
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Quantity
0.373 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
9.1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:9][C:10]1[CH:15]=[CH:14][C:13](B(O)O)=[CH:12][CH:11]=1.ClCCl.[OH-].[Na+]>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:9][C:10]1[CH:15]=[CH:14][C:13]([C:2]2[C:3]([NH2:4])=[CH:5][CH:6]=[CH:7][CH:8]=2)=[CH:12][CH:11]=1 |f:3.4,5.6.7.8|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
IC1=C(N)C=CC=C1
Name
Quantity
3.57 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)B(O)O
Name
Quantity
0.373 g
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
Quantity
9.1 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with a mixture of ethyl acetate-hexane (1:12)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1C(=CC=CC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 18 mmol
AMOUNT: MASS 3.67 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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